[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol chemical structure and properties
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol chemical structure and properties
An In-depth Technical Guide to [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol: A Key Intermediate for Advanced Drug Discovery
Abstract
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a pyridine core, a primary alcohol functional handle, and a metabolically robust trifluoroethoxy group, positions it as a valuable intermediate for the synthesis of complex molecular entities. The strategic placement of the trifluoroethoxy moiety can profoundly influence the physicochemical and pharmacokinetic properties of derivative compounds, enhancing lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic pathway, and its applications in modern drug development. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile compound in their research and development programs.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding, its aqueous solubility, and its versatile chemical reactivity. The strategic functionalization of this core is a cornerstone of modern drug design. In recent years, the introduction of fluorine-containing substituents has become a primary strategy for optimizing drug candidates.
The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group, in particular, offers several distinct advantages over non-fluorinated analogs:
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Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking a potential site of metabolic attack and thereby increasing the compound's in vivo half-life.
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Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the pyridine nitrogen, which can be critical for tuning off-target activity or improving cell permeability.
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Enhanced Lipophilicity: Fluorination increases a molecule's lipophilicity (LogP), which can improve its ability to cross cellular membranes and reach its biological target.
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Favorable Binding Interactions: The trifluoroethoxy group can participate in unique, non-covalent interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, potentially leading to enhanced potency and selectivity.
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol harnesses these benefits within a single, synthetically accessible molecule, providing a primary alcohol that serves as a convenient attachment point for further chemical elaboration.
Chemical Structure and Physicochemical Properties
The fundamental structure of the molecule is a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃).
Caption: Chemical Structure of [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Physicochemical Data
The following table summarizes key computed and experimentally-derived properties for the compound and its close analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈F₃NO₂ | Calculated |
| Molecular Weight | 207.15 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | White to off-white solid or colorless oil | Predicted from analogs[1] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Computed |
| Computed logP | 1.65 | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bonds | 3 | Computed |
Synthesis and Characterization
The synthesis of [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol is efficiently achieved through a two-step sequence starting from a commercially available substituted pyridine. The causality behind this experimental design is based on robust, well-established transformations that are high-yielding and scalable.
Retrosynthetic Analysis
The primary alcohol can be readily formed by the reduction of a corresponding ester or aldehyde. The key trifluoroethoxy ether linkage is best installed via a nucleophilic aromatic substitution (SₙAr) reaction, which is highly effective on electron-deficient pyridine rings, particularly those activated by an electron-withdrawing group at the 2-position (e.g., an ester).
Caption: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocol
Step 1: Synthesis of Methyl 5-(2,2,2-trifluoroethoxy)picolinate
This step involves the Williamson ether synthesis. The choice of a base like cesium carbonate is critical as it is non-nucleophilic and provides excellent yields in polar aprotic solvents by activating the phenol.
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To a solution of Methyl 5-hydroxypicolinate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) is added Cesium Carbonate (Cs₂CO₃, 1.5 eq).
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The mixture is stirred at room temperature for 30 minutes.
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2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq) is added dropwise to the suspension.
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The reaction is heated to 60 °C and stirred for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3x).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography to yield the desired ester intermediate.
Step 2: Reduction to [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
The reduction of the ester to the primary alcohol is a standard and highly efficient transformation. Sodium borohydride is a mild and selective reducing agent, making it a safe and reliable choice for this step.[1]
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The Methyl 5-(2,2,2-trifluoroethoxy)picolinate (1.0 eq) from Step 1 is dissolved in methanol (MeOH, 0.3 M).
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The solution is cooled to 0 °C in an ice bath.
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Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise, controlling the gas evolution.
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The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).[1]
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The reaction is carefully quenched by the slow addition of water at 0 °C.
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The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3x).
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The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to afford the final product, [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol, which can be further purified by chromatography if necessary.[1]
Characterization
The identity and purity of the final compound would be confirmed using a suite of standard analytical techniques:
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¹H NMR: Expected signals would include a singlet for the hydroxyl proton, a singlet for the benzylic CH₂OH protons, a quartet for the OCH₂CF₃ protons, and distinct signals in the aromatic region for the three pyridine protons.
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¹³C NMR: Will show characteristic peaks for the CF₃ carbon (a quartet), the two CH₂ carbons, and the six carbons of the pyridine ring.
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Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight.
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Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol, would be expected.
Applications in Medicinal Chemistry and Drug Development
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol is not an end-product but a high-value starting material. Its primary application lies in its role as a versatile building block for introducing the fluorinated pyridyl-methanol motif into drug candidates.
Caption: Role as a building block in drug discovery.
Key Synthetic Transformations:
The primary alcohol functionality can be readily converted into other groups:
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Ethers: Via Williamson ether synthesis or Mitsunobu reaction to link to other parts of a target molecule.
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Esters: Through acylation with carboxylic acids or acid chlorides.
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Halides: Conversion to a chloromethyl or bromomethyl group (e.g., using SOCl₂ or PBr₃) creates an electrophilic handle for alkylation reactions.
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Aldehydes: Mild oxidation (e.g., with DMP or PCC) provides the corresponding picolinaldehyde, useful for reductive amination or Wittig-type reactions.
This versatility allows for its incorporation into a wide range of molecular architectures. For instance, the pyridinyl methanol moiety is a key feature in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation.[2] The use of this specific building block could lead to novel TRPV3 antagonists with superior drug-like properties.
Impact on Lipinski's Rule of 5
When designing new drugs, medicinal chemists often use guidelines like Lipinski's Rule of 5 to predict oral bioavailability.[3] The properties of this fragment (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) make it an ideal starting point for building drug-like molecules that adhere to these principles.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar pyridinyl-methanol derivatives and fluorinated compounds provide a strong basis for safe handling protocols.[4][5]
GHS Hazard and Precautionary Statements
The compound should be handled as if it possesses the following hazards, common to its structural class.
| Hazard Class | GHS Code | Statement |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[6] |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation.[6] |
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
Handling and Storage Recommendations
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[4] For long-term stability, refrigeration (2-8 °C) is recommended.
Conclusion
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol is a strategically designed chemical intermediate that offers significant advantages for modern chemical synthesis. Its combination of a reactive primary alcohol handle and a property-enhancing trifluoroethoxy group makes it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. The robust and scalable synthetic route outlined in this guide provides a clear pathway for its preparation, enabling its broader application in discovery and development projects. As the demand for more sophisticated and effective small molecules continues to grow, the utility of such precisely functionalized building blocks will undoubtedly increase.
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Perregaard, J., et al. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved from [Link]
- Chagas, C. M., Moss, S., & Alisaraie, L. (2018). Drug metabolites and their effects on the development of adverse reactions: Revisiting Lipinski's Rule of Five. International Journal of Pharmaceutics, 549, 133–149.
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